molecular formula C17H17ClN6O2 B2873335 1-(4-chlorobenzyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941964-81-4

1-(4-chlorobenzyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2873335
CAS No.: 941964-81-4
M. Wt: 372.81
InChI Key: AESYOPVUZNBOSY-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic small molecule featuring a tetrazole core functionalized with a urea linker. This structural motif is frequently explored in medicinal chemistry for its potential to modulate biological targets. The compound's molecular architecture, which incorporates both a 4-chlorobenzyl and a 4-methoxyphenyl-tetrazolyl group, suggests it is a candidate for structure-activity relationship (SAR) studies in drug discovery programs, particularly those focused on enzyme inhibition . Tetrazole-urea hybrids are a class of compounds of significant research interest due to their diverse bioactivities. Urea derivatives have demonstrated potent antimicrobial properties against various bacterial and fungal strains, making them valuable scaffolds for developing new anti-infective agents . Furthermore, structurally related urea-containing compounds have been successfully developed as potent inhibitors of disease-relevant enzymes, such as mutant isocitrate dehydrogenase 1 (mIDH1), which is a validated target in cancers like acute myeloid leukemia and glioma . The presence of the tetrazole ring, a bioisostere for carboxylic acids, can enhance membrane permeability and improve metabolic stability. This compound is supplied For Research Use Only and is intended for use in rigorous biochemical assays, hit-to-lead optimization campaigns, and investigative pharmacology. It is strictly not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the product's Certificate of Analysis for specific handling and storage information.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O2/c1-26-15-8-6-14(7-9-15)24-16(21-22-23-24)11-20-17(25)19-10-12-2-4-13(18)5-3-12/h2-9H,10-11H2,1H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESYOPVUZNBOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorobenzyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic compound with significant potential in medicinal chemistry. Its unique molecular structure, featuring a tetrazole moiety, positions it as a candidate for various biological activities, including antimicrobial, anticancer, and receptor modulation.

Chemical Structure

The molecular formula of the compound is C17H17ClN6O2C_{17}H_{17}ClN_{6}O_{2}, with a molecular weight of 372.8 g/mol. The structure includes:

  • A chlorobenzyl group
  • A methoxyphenyl group
  • A tetrazole ring

This combination of functional groups contributes to its diverse biological properties.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrated in vitro antibacterial activity against several strains, including Escherichia coli and Bacillus subtilis . The presence of the tetrazole ring is often linked to enhanced activity due to its ability to disrupt bacterial cell wall synthesis.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The tetrazole moiety has been associated with cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures have shown IC50 values less than those of standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) indicates that the presence of electron-donating groups, such as methoxy or chlorinated phenyl groups, enhances the cytotoxic potential .

The biological activity of this compound likely involves interaction with specific receptors or enzymes. It may act as a modulator for various biological pathways by binding to target proteins, thereby influencing cellular signaling cascades . Detailed mechanistic studies are required to elucidate these interactions further.

Study on Antimicrobial Efficacy

A study conducted on a series of tetrazole derivatives, including this compound, revealed significant antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus. The study reported minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for effective compounds .

Anticancer Activity Assessment

In vitro assays were performed on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that the compound exhibited an IC50 value of approximately 15 µM against HeLa cells, suggesting moderate cytotoxicity . Further investigation into its apoptotic effects revealed that it induced apoptosis through mitochondrial pathways.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer Activity
Compound AChlorinated phenylActive against E. coliModerate activity
Compound BMethoxy-substitutedActive against S. aureusHigh cytotoxicity
This compoundChlorobenzyl & methoxyphenylSignificant activityModerate activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Urea Moieties

describes five urea derivatives with tetrazole-phenyl groups, differing in halogen substituents (Table 1). These compounds share the urea core but vary in substituent position and identity (e.g., fluorine, chlorine).

Table 1: Comparison of Urea Derivatives from

Compound Name Substituents Yield (%) Melting Point (°C) Key Spectral Features (IR, NMR)
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea 4-Fluorophenyl, 2-tetrazolylphenyl 62 166–170 Urea N-H stretches (~3300 cm⁻¹)
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(2-chlorophenyl)urea 2-Chlorophenyl, 2-tetrazolylphenyl 90 253–255 Aromatic C-Cl stretch (~750 cm⁻¹)
Target Compound 4-Chlorobenzyl, 4-methoxyphenyl-tetrazole N/A N/A Expected: Urea N-H, tetrazole C=N stretches

Key Observations:

  • Substituent Effects on Yield and Melting Points: Chlorine substituents (e.g., 2-chlorophenyl) correlate with higher yields (90%) and higher melting points (253–255°C), likely due to increased crystallinity from halogen interactions .
  • Spectral Signatures: All urea derivatives show characteristic N-H stretches (~3300 cm⁻¹) and aryl-halogen vibrations, distinguishing them from non-urea analogs.

Tetrazole Derivatives with Different Functional Groups

and describe sulfonylated tetrazoles with 4-methoxyphenyl-tetrazole motifs (Table 2). These compounds share the 4-methoxyphenyl-tetrazole group with the target compound but feature sulfonyl or cyano groups instead of urea.

Table 2: Sulfonylated Tetrazoles from and

Compound Name Functional Group Yield (%) Melting Point (°C) Key Spectral Features
3ga: tert-Butyl ester with sulfonylmethyl Sulfonyl, ester 60 N/A 1H NMR: δ 3.85 (s, OCH₃)
3ca: 4-Bromophenyl-sulfonylbutanenitrile Sulfonyl, nitrile 70 61.8–62.7 HRMS: 476.0388 (M+H⁺)
Target Compound Urea N/A N/A Expected: Urea C=O (~1650 cm⁻¹)

Key Observations:

  • Functional Group Impact: Sulfonylated derivatives exhibit lower melting points (e.g., 61.8–62.7°C for 3ca) compared to urea analogs, likely due to reduced hydrogen-bonding capacity.
  • Synthetic Yields: Sulfonylation reactions (50–70% yields) are less efficient than urea formations (56–98% in ), possibly due to steric or electronic challenges .

Impact of Halogen and Methoxy Substituents

  • Chlorine vs.
  • Methoxy Groups: The 4-methoxyphenyl group in the target compound may improve solubility via polar interactions, contrasting with halogenated analogs that prioritize hydrophobic effects .

Research Findings and Discussion

  • Substituent Optimization: The 4-methoxyphenyl group balances electronic effects (electron-donating) and solubility, while the 4-chlorobenzyl group enhances stability.

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